Methyl 6-(difluoromethyl)pyridine-2-carboxylate Methyl 6-(difluoromethyl)pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1379375-24-2
VCID: VC4550526
InChI: InChI=1S/C8H7F2NO2/c1-13-8(12)6-4-2-3-5(11-6)7(9)10/h2-4,7H,1H3
SMILES: COC(=O)C1=CC=CC(=N1)C(F)F
Molecular Formula: C8H7F2NO2
Molecular Weight: 187.146

Methyl 6-(difluoromethyl)pyridine-2-carboxylate

CAS No.: 1379375-24-2

Cat. No.: VC4550526

Molecular Formula: C8H7F2NO2

Molecular Weight: 187.146

* For research use only. Not for human or veterinary use.

Methyl 6-(difluoromethyl)pyridine-2-carboxylate - 1379375-24-2

Specification

CAS No. 1379375-24-2
Molecular Formula C8H7F2NO2
Molecular Weight 187.146
IUPAC Name methyl 6-(difluoromethyl)pyridine-2-carboxylate
Standard InChI InChI=1S/C8H7F2NO2/c1-13-8(12)6-4-2-3-5(11-6)7(9)10/h2-4,7H,1H3
Standard InChI Key YGMCFQRXTSGTNU-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC(=N1)C(F)F

Introduction

Structural Characterization and Molecular Properties

Methyl 6-(difluoromethyl)pyridine-2-carboxylate belongs to the pyridine carboxylate ester family, with a molecular formula of C8H7F2NO2\text{C}_8\text{H}_7\text{F}_2\text{NO}_2 and a molecular weight of 187.146 g/mol . Its IUPAC name, methyl 6-(difluoromethyl)pyridine-2-carboxylate, reflects the substitution pattern: a difluoromethyl group (-CF2_2H) at the 6-position and a methoxycarbonyl group (-COOCH3_3) at the 2-position of the pyridine ring.

Molecular Geometry and Electronic Features

The compound’s 2D structure (SMILES: COC(=O)C1=CC=CC(=N1)C(F)F) reveals a planar pyridine ring with electron-withdrawing substituents that polarize the aromatic system. The difluoromethyl group introduces steric bulk and electronegativity, while the ester moiety enhances solubility in organic solvents. X-ray crystallography data for analogous complexes, such as zinc trifluoromethylpyridine carboxylates, suggest that the N,O-chelation capability of pyridine-2-carboxylates may extend to this derivative, though direct structural evidence is lacking .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC8H7F2NO2\text{C}_8\text{H}_7\text{F}_2\text{NO}_2
Molecular Weight187.146 g/mol
SMILESCOC(=O)C1=CC=CC(=N1)C(F)F
InChI KeyYGMCFQRXTSGTNU-UHFFFAOYSA-N
Predicted CCS (Ų)138.5 ([M+H]+)

Synthesis and Chemical Reactivity

Regioselectivity Challenges

Physicochemical and Spectroscopic Properties

Solubility and Stability

While experimental solubility data are unavailable, the presence of the polar ester group suggests moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water. The difluoromethyl group enhances lipophilicity compared to non-fluorinated analogs, potentially improving membrane permeability in biological systems.

Collision Cross-Section and Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, provide insights into the compound’s gas-phase behavior. The [M+H]+ ion exhibits a CCS of 138.5 Ų, consistent with its compact structure .

Table 2: Predicted Collision Cross-Sections

Adductm/zCCS (Ų)
[M+H]+188.05176138.5
[M+Na]+210.03370148.9
[M+NH4]+205.07830144.5

Biological Activity and Mechanisms

Pharmacological Hypotheses

Fluorinated pyridines frequently appear in drug discovery due to their metabolic stability and target affinity. While direct studies on this compound are absent, analogs like methyl 5-(trifluoromethyl)pyridine-2-carboxylate demonstrate activity in central nervous system disorders, hinting at potential neuropharmacological applications . The difluoromethyl group’s role in modulating pharmacokinetics—such as prolonging half-life or reducing cytochrome P450 inhibition—warrants further investigation.

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Relevance

The compound’s ester group serves as a synthetic handle for prodrug development or further functionalization. For example, hydrolysis to the corresponding carboxylic acid could yield a bioactive species, as seen in related pyridine carboxylates .

Hazard ClassCategorySignal Word
Acute Toxicity (Oral)4Warning
Skin Irritation2Warning
Eye Irritation2AWarning

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